molecular formula C18H16O7 B14288237 1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate CAS No. 114371-79-8

1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate

Cat. No.: B14288237
CAS No.: 114371-79-8
M. Wt: 344.3 g/mol
InChI Key: HAKRKFQWTHFGHQ-UHFFFAOYSA-N
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Description

1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate typically involves the condensation of salicylic acid or its derivatives with a phenol derivative. This can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted xanthones, quinones, and hydroxylated derivatives.

Scientific Research Applications

1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate involves its interaction with various molecular targets and pathways. The xanthone core can modulate pro-inflammatory and anti-inflammatory cytokines, indicating its role in immune cell recruitment . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate is unique due to its specific methoxy and acetate groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

114371-79-8

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

(1,6,8-trimethoxy-9-oxoxanthen-2-yl) acetate

InChI

InChI=1S/C18H16O7/c1-9(19)24-12-6-5-11-16(18(12)23-4)17(20)15-13(22-3)7-10(21-2)8-14(15)25-11/h5-8H,1-4H3

InChI Key

HAKRKFQWTHFGHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC)OC

Origin of Product

United States

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